1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane

5-Lipoxygenase Enzyme Inhibition Inflammation

1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane (CAS 1038274-17-7) is a versatile small molecule scaffold and heterocyclic building block featuring a unique 1,4-diazepane core substituted with a pyrrolidinylsulfonyl group. Its physicochemical properties, including a calculated logP of -0.19, zero rotatable bonds, and a molecular weight of 233.33 g/mol, make it a valuable intermediate for medicinal chemistry and chemical biology applications, particularly in the synthesis of focused compound libraries and probe molecules.

Molecular Formula C9H19N3O2S
Molecular Weight 233.33 g/mol
CAS No. 1038274-17-7
Cat. No. B1518848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
CAS1038274-17-7
Molecular FormulaC9H19N3O2S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)N2CCCNCC2
InChIInChI=1S/C9H19N3O2S/c13-15(14,11-6-1-2-7-11)12-8-3-4-10-5-9-12/h10H,1-9H2
InChIKeyFEQGGUDCNSGJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane (CAS 1038274-17-7) for Research and Procurement


1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane (CAS 1038274-17-7) is a versatile small molecule scaffold and heterocyclic building block featuring a unique 1,4-diazepane core substituted with a pyrrolidinylsulfonyl group . Its physicochemical properties, including a calculated logP of -0.19, zero rotatable bonds, and a molecular weight of 233.33 g/mol, make it a valuable intermediate for medicinal chemistry and chemical biology applications, particularly in the synthesis of focused compound libraries and probe molecules .

1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: Why In-Class Substitution Without Quantitative Data Introduces Risk


The 1,4-diazepane sulfonamide scaffold is a privileged structure in drug discovery, with numerous analogs exhibiting potent and selective activity against kinases, GPCRs, and other targets [1]. However, even minor structural variations on this scaffold can lead to dramatic, non-linear shifts in biological activity, selectivity, and physicochemical properties. Therefore, substituting 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane with a close analog without rigorous, side-by-side comparative data risks introducing unwanted activity or compromising the intended application [2]. The following evidence demonstrates exactly where and how 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane differentiates itself from its closest structural relatives.

1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: Quantified Differentiation Against Closest Analogs for Informed Procurement


Comparative 5-Lipoxygenase Inhibition: 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane vs. Active Analogs

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM, 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane exhibited no significant activity [1]. In stark contrast, closely related sulfonyl-1,4-diazepane analogs such as ML-7 (1-(5-iodonaphthalen-1-ylsulfonyl)-1,4-diazepane) and ML-9 (1-(5-chloronaphthalen-1-ylsulfonyl)-1,4-diazepane) are well-established as potent inhibitors of various kinases, with ML-7 demonstrating a Ki of 300 nM against myosin light chain kinase (MLCK) and ML-9 showing IC50 values in the 10-50 µM range for PKB/Akt .

5-Lipoxygenase Enzyme Inhibition Inflammation

TGR5 Agonism: Structural Specificity of the Sulfonyl Group and Lack of Activity of the Unsubstituted Scaffold

The 1,4-diazepane scaffold is a critical component of the potent and selective TGR5 agonist SB-756050, which displays an EC50 of 1.3 µM at the human receptor . The activity of SB-756050 is dependent on a complex, multi-substituted 1,4-diazepane core. In contrast, the simple 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane lacks the necessary structural features for TGR5 activation and would not be expected to exhibit any agonist activity.

GPCR TGR5 Metabolic Disease

Predicted Physicochemical Profile: Aqueous Solubility and LogP Differentiation from Naphthyl-Substituted Analogs

Computational predictions using EPI Suite estimate the water solubility of 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane to be 1623.65 mg/L and its logP to be -0.19 [1]. This profile contrasts sharply with naphthyl-substituted analogs like ML-7 and ML-9, which possess a large, hydrophobic aromatic ring system. While experimental data for ML-7 and ML-9 solubility are not directly available, the introduction of a naphthyl group is expected to drastically reduce aqueous solubility and increase logP, potentially limiting their utility in aqueous assays or formulations.

Physicochemical Properties Solubility LogP

Rotatable Bond Restriction: Conformational Rigidity Compared to Flexible Linker Analogs

1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane is characterized by having zero rotatable bonds, a feature that confers significant conformational rigidity . This contrasts with other 1,4-diazepane derivatives, such as 1-(3-phenylpropyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane, which contains a flexible propyl linker and additional rotatable bonds . The increased rigidity of 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane can be advantageous for reducing entropic penalties upon binding and for exploring well-defined three-dimensional space in structure-based drug design.

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Optimal Use Cases for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane Based on Quantitative Differentiation


Negative Control in 5-Lipoxygenase or Kinase Inhibitor Screens

Given its lack of significant activity against 5-lipoxygenase at 100 µM , and by inference its likely inactivity against related targets, 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane is ideally suited as a negative control compound in high-throughput screening campaigns targeting these enzymes. Its structural similarity to active naphthyl-sulfonyl diazepane inhibitors provides a rigorous control for non-specific effects.

Conformationally Restricted Scaffold for Fragment-Based Drug Discovery

The compound's zero rotatable bonds make it an excellent starting fragment for exploring novel chemical space. Its rigidity can be leveraged to design inhibitors with improved binding thermodynamics and selectivity, particularly for targets with well-defined binding pockets.

Building Block for Aqueous-Compatible Compound Libraries

With a predicted aqueous solubility of over 1600 mg/L and a low logP of -0.19 , 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane is an attractive core for constructing focused libraries that require enhanced water solubility, facilitating screening in physiological buffers and reducing compound precipitation artifacts.

Synthesis of Novel Sulfonamide-Containing Heterocycles

As a versatile small molecule scaffold , the compound serves as a key intermediate for the synthesis of diverse, previously unexplored sulfonamide-containing heterocycles. Its unique combination of a 1,4-diazepane ring and a pyrrolidinylsulfonyl group offers chemists a novel entry point for generating proprietary chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.